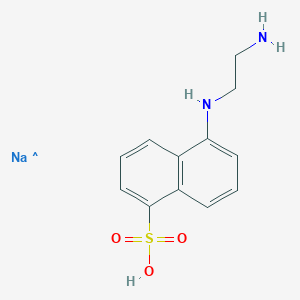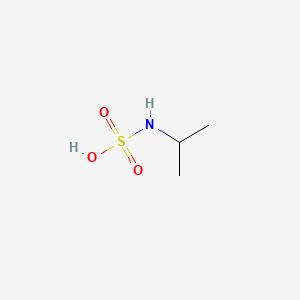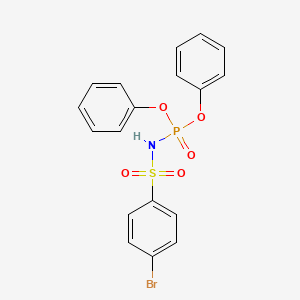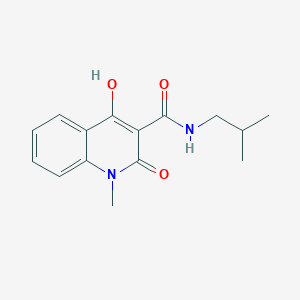
2-Thiocyanatobenzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiocyanatobenzothiazole is an organic compound with the molecular formula C8H4N2S2. It is a derivative of benzothiazole, featuring a thiocyanate group attached to the benzothiazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiocyanatobenzothiazole typically involves the reaction of benzothiazole derivatives with thiocyanate sources. One common method is the reaction of 2-aminobenzothiazole with thiophosgene, followed by treatment with potassium thiocyanate. The reaction conditions often include solvents like acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: 2-Thiocyanatobenzothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or primary amines in the presence of catalysts or under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
2-Thiocyanatobenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial activity.
Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism by which 2-Thiocyanatobenzothiazole exerts its effects involves interactions with various molecular targets. In biological systems, it may inhibit enzyme activity or disrupt cell membrane integrity, leading to antimicrobial effects. The thiocyanate group can interact with nucleophilic sites in proteins or other biomolecules, altering their function.
Comparación Con Compuestos Similares
- 2-Aminobenzothiazole
- 6-Aminobenzothiazole
- 2-Cyanobenzothiazole
Comparison: 2-Thiocyanatobenzothiazole is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 2-aminobenzothiazole is primarily used in dye synthesis, this compound’s thiocyanate group allows for additional chemical modifications and potential biological applications.
Propiedades
Número CAS |
6011-99-0 |
|---|---|
Fórmula molecular |
C8H4N2S2 |
Peso molecular |
192.3 g/mol |
Nombre IUPAC |
1,3-benzothiazol-2-yl thiocyanate |
InChI |
InChI=1S/C8H4N2S2/c9-5-11-8-10-6-3-1-2-4-7(6)12-8/h1-4H |
Clave InChI |
XTRNTWFPJIZGBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B12000174.png)

![9-Bromo-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B12000183.png)

![4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate](/img/structure/B12000188.png)
![4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine](/img/structure/B12000194.png)







![3-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12000259.png)
